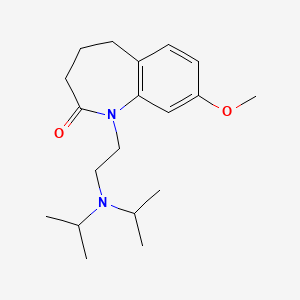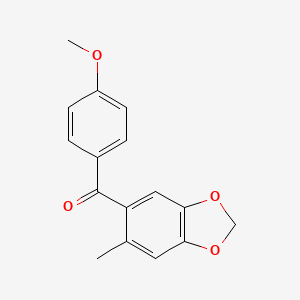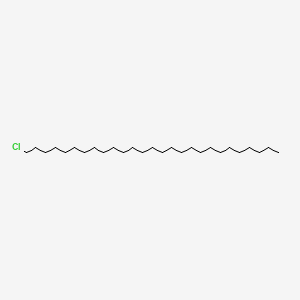
1-Chloroheptacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroheptacosane is an organic compound with the molecular formula C27H55Cl . It is a chlorinated derivative of heptacosane, a long-chain alkane. The compound is characterized by the presence of a chlorine atom attached to the first carbon of the heptacosane chain. This structural modification imparts unique chemical properties to this compound, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroheptacosane can be synthesized through the chlorination of heptacosane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet (UV) light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents such as hexane or carbon tetrachloride.
Reaction Time: Several hours to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroheptacosane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to heptacosane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of heptacosanol or heptacosylamine.
Reduction: Formation of heptacosane.
Oxidation: Formation of heptacosanoic acid
Aplicaciones Científicas De Investigación
1-Chloroheptacosane finds applications in various scientific research fields, including:
Chemistry: Used as a model compound to study the effects of chlorination on long-chain alkanes and their reactivity.
Biology: Investigated for its potential role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of surfactants and lubricants .
Mecanismo De Acción
The mechanism of action of 1-Chloroheptacosane primarily involves its interaction with other molecules through its chlorine atom. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The long hydrocarbon chain of this compound also allows it to interact with lipid bilayers, making it a potential candidate for studies related to membrane dynamics and drug delivery .
Comparación Con Compuestos Similares
Heptacosane (C27H56): The non-chlorinated parent compound of 1-Chloroheptacosane.
1-Bromoheptacosane (C27H55Br): A brominated derivative with similar chemical properties but different reactivity due to the presence of a bromine atom.
1-Iodoheptacosane (C27H55I): An iodinated derivative with unique reactivity patterns.
Uniqueness of this compound: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its non-halogenated and other halogenated counterparts. The chlorine atom’s electronegativity and size influence the compound’s interactions and reactivity, making it a valuable compound for various chemical and biological studies .
Propiedades
Número CAS |
62016-79-9 |
|---|---|
Fórmula molecular |
C27H55Cl |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
1-chloroheptacosane |
InChI |
InChI=1S/C27H55Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h2-27H2,1H3 |
Clave InChI |
SHDKPHGPBNHILS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)

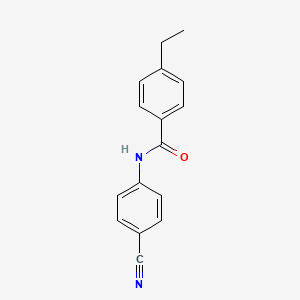


![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
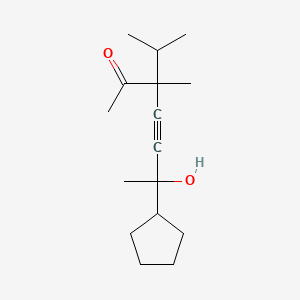
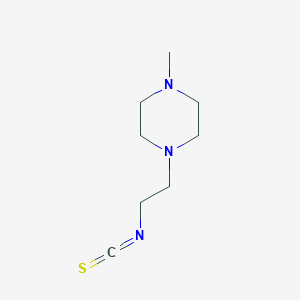

![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
![2-[(Pentafluoroethyl)sulfanyl]propanoic acid](/img/structure/B13809593.png)
